
3-Hydroxy-5-androsten-17-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a metabolite of testosterone and dihydrotestosterone (DHT) and was first isolated in 1931 by Adolf Friedrich Johann Butenandt and Kurt Tscherning . This compound is found in most mammals, including humans, and is produced by the enzyme 5α-reductase from the adrenal hormone dehydroepiandrosterone (DHEA) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Hydroxy-5-androsten-17-one can be synthesized from natural steroids such as androstanediol via 17β-hydroxysteroid dehydrogenase or from androstanedione via 3β-hydroxysteroid dehydrogenase . Another method involves the microbiological hydroxylation of 3β-hydroxy-5-androsten-17-one using Colletotrichum lini, which yields 3β,7α,15α-trihydroxy-5-androsten-17-one .
Industrial Production Methods
Industrial production of this compound typically involves the use of bioconversion technology due to its high chemo-, regio-, and stereo-selectivity. For example, the bioconversion of dehydroepiandrosterone (DHEA) by microorganisms such as Colletotrichum lini can produce 3β,7α,15α-trihydroxy-5-androsten-17-one .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-5-androsten-17-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Reduction: Lithium tri-tert-butoxyalanate is used for the reduction of the 7-keto group.
Substitution: Epimerization in the presence of a ketone and dilute mineral acid followed by treatment with an organic base.
Major Products
The major products formed from these reactions include 3β,7β,15α-trihydroxy-5-androsten-17-one and its 3,15-dipivalate .
Applications De Recherche Scientifique
3-Hydroxy-5-androsten-17-one has various scientific research applications:
Mécanisme D'action
3-Hydroxy-5-androsten-17-one exerts its effects by acting as a weak androgen. It can be converted back into DHT via 3α-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase . Additionally, it acts as a positive allosteric modulator of the GABA A receptor, possessing anticonvulsant effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Androsterone: 3α-hydroxy-5α-androstan-17-one, a weak androgen and neurosteroid.
Androstenediol: Androst-5-ene-3β,17β-diol, an intermediate in the biosynthesis of testosterone.
Dehydroepiandrosterone (DHEA): Androst-5-en-3β-ol-17-one, a precursor to testosterone and estrogen.
Uniqueness
3-Hydroxy-5-androsten-17-one is unique due to its specific metabolic pathways and its role as a weak androgen with potential therapeutic applications. Its ability to modulate the GABA A receptor also distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
25375-38-6 |
|---|---|
Formule moléculaire |
C19H28O2 |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
(8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-16,20H,4-11H2,1-2H3/t13?,14-,15-,16-,18-,19-/m0/s1 |
Clé InChI |
FMGSKLZLMKYGDP-HQEMIIEJSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CCC(C4)O)C |
SMILES canonique |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


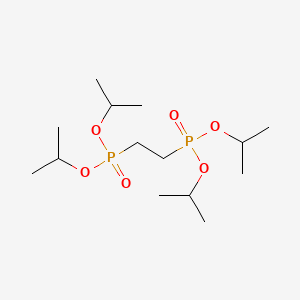
![3-Methyl-3H-imidazo[4,5-f]quinolin-7,8,9-d3-2-amine](/img/structure/B13400163.png)
![1-[4-[4-[5-(4-acetylpiperazin-1-yl)-2-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]phenoxy]phenyl]piperazin-1-yl]ethanone](/img/structure/B13400164.png)
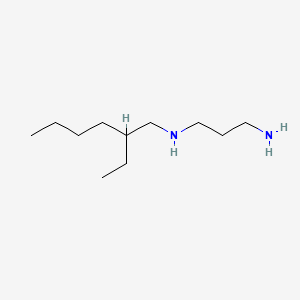
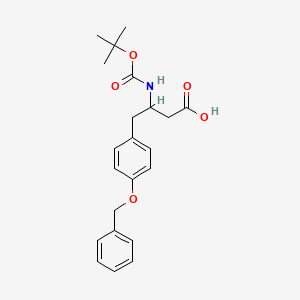
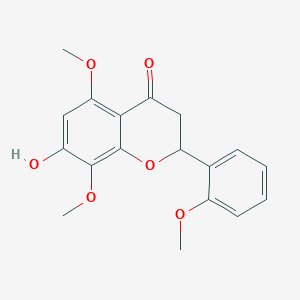
![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B13400180.png)
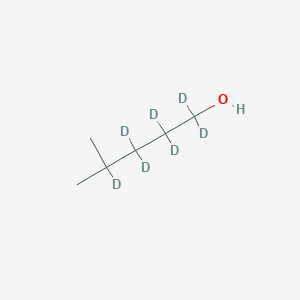
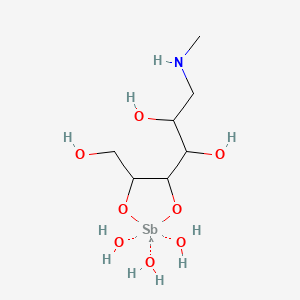
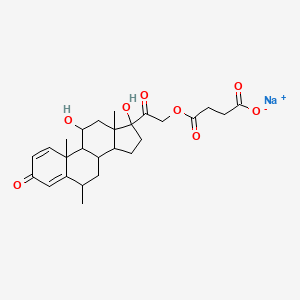
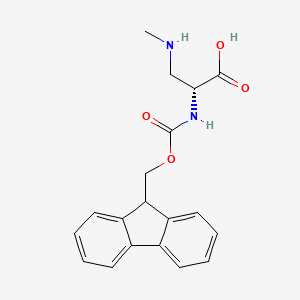
![4-(6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B13400212.png)
![(3aR,8aR)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)-N,N,2,2-tetramethyltetrahydro[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B13400225.png)
![(3R,4R,5R,6S,7R,9S,10Z,11S,12R,14S)-6-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-4-[(2R,5S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B13400233.png)
